![molecular formula C11H15N3O2 B1474991 tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1851932-29-0](/img/structure/B1474991.png)
tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate (TBC) is a versatile chemical compound with a wide range of applications in scientific research. It is a derivative of triazole, a nitrogen-containing heterocyclic compound, and is composed of a tert-butyl group attached to a nitrogen atom of the triazole ring. TBC has been extensively studied by scientists due to its unique properties, such as its low toxicity, high solubility in polar solvents, and its ability to form complexes with transition metals. In addition, TBC has been used as a building block for the synthesis of other compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it is believed to act as a Lewis acid, which means it can donate a pair of electrons to form a coordinate bond with a Lewis base, such as a transition metal complex. This allows tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate to form complexes with transition metals, which can then be used in various scientific applications.
Biochemical and Physiological Effects
tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is generally considered to be a non-toxic compound, and has not been found to have any significant biochemical or physiological effects. It is not known to be carcinogenic, mutagenic, or teratogenic, and is not known to be an endocrine disruptor.
Advantages and Limitations for Lab Experiments
Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a low-toxicity compound and is soluble in polar solvents, which makes it easy to handle and manipulate in the laboratory. However, tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is not very stable and can decompose over time, which can limit its usefulness in some applications.
Future Directions
There are many potential future directions for research into tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate. For example, further research could be done to better understand the mechanism of action of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate and how it interacts with transition metal complexes. In addition, further research could be done to explore the potential applications of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate-based polymers and dyes. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate.
Scientific Research Applications
Tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of transition metal complexes, which have been studied for their potential applications in catalysis and materials science. In addition, tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate has been used as a building block for the synthesis of polymers and dyes, which have been studied for their potential applications in drug delivery, sensing, and optoelectronics.
properties
IUPAC Name |
tert-butyl 1-but-3-ynyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-5-6-7-14-8-9(12-13-14)10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKLDNRSKHNLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135418 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
1851932-29-0 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1851932-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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